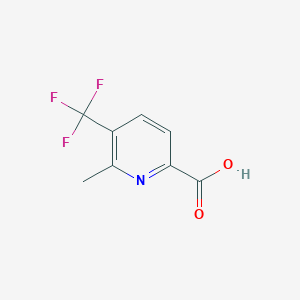

6-methyl-5-(trifluoromethyl)pyridine-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Methyl-5-(trifluoromethyl)pyridine-2-carboxylic acid is a key structural motif in active agrochemical and pharmaceutical ingredients . It is an intermediate used in the synthesis of β-secretase (BACE) inhibitors .

Synthesis Analysis

The synthesis of trifluoromethylpyridines (TFMP) and its derivatives, including this compound, has been a topic of interest in the agrochemical and pharmaceutical industries . The synthesis process involves the use of trifluoromethyl-containing groups .Molecular Structure Analysis

The molecular formula of this compound is C7H4F3NO2 . The molecular weight is 191.11 .Chemical Reactions Analysis

The major use of TFMP derivatives, including this compound, is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .Physical And Chemical Properties Analysis

This compound has a melting point of 135-137°C . It is slightly soluble in water .Applications De Recherche Scientifique

6-methyl-5-(trifluoromethyl)pyridine-2-carboxylic acid has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of heterocyclic compounds, as a reagent in the synthesis of organic compounds, and as a starting material in the synthesis of pharmaceuticals. In addition, this compound has been used in the synthesis of polymers and in the synthesis of materials for use in solar cells and other electronic devices.

Mécanisme D'action

Target of Action

The primary target of 6-Methyl-5-(trifluoromethyl)picolinic acid, also known as 6-methyl-5-(trifluoromethyl)pyridine-2-carboxylic acid, is the auxin-signaling F-box protein 5 (AFB5) . This protein plays a crucial role in the growth and development of plants by mediating the degradation of auxin transcriptional repressors .

Mode of Action

The compound interacts with its target, AFB5, more intensively than picloram, a well-known herbicide . This interaction leads to changes in the auxin signaling pathway, which in turn affects the growth and development of plants .

Biochemical Pathways

The compound affects the auxin signaling pathway, a key biochemical pathway in plants . The auxin signaling pathway regulates various aspects of plant growth and development, including cell elongation, phototropism, and gravitropism .

Result of Action

The compound exhibits potent herbicidal activity. It inhibits the growth of Arabidopsis thaliana roots more effectively than the commercial herbicide halauxifen-methyl . This suggests that the compound could be used as a potential lead structure in the discovery of novel synthetic auxin herbicides .

Avantages Et Limitations Des Expériences En Laboratoire

6-methyl-5-(trifluoromethyl)pyridine-2-carboxylic acid has several advantages for use in laboratory experiments. It is a highly reactive compound, making it an ideal choice for a wide range of laboratory experiments. In addition, it has a low boiling point and a high solubility in many organic solvents, making it easy to handle and store. However, this compound can be toxic if inhaled or ingested, and it can cause skin and eye irritation. It is also flammable, and should be handled with care.

Orientations Futures

6-methyl-5-(trifluoromethyl)pyridine-2-carboxylic acid has been used in a variety of scientific research applications, and there are many possible future directions for its use. For example, it could be used to study the effects of different compounds on cell metabolism, as well as to study the effects of different compounds on the immune system. In addition, this compound could be used to study the effects of different compounds on the development of new drugs and therapies, as well as to study the effects of different compounds on the development of new materials. Finally, this compound could be used to study the effects of different compounds on the environment, as well as to study the effects of different compounds on global climate change.

Méthodes De Synthèse

6-methyl-5-(trifluoromethyl)pyridine-2-carboxylic acid can be synthesized using a two-step process involving the reaction of 3-methyl-2-pyridinecarboxylic acid with trifluoromethanesulfonic anhydride (TFMS). In the first step, 3-methyl-2-pyridinecarboxylic acid is reacted with TFMS in an aqueous solution of sodium hydroxide to form the intermediate product, 3-methyl-2-pyridine-2-carboxylicacid trifluoromethanesulfonate. In the second step, this intermediate product is treated with sodium hydroxide to form the desired product, this compound.

Safety and Hazards

Propriétés

IUPAC Name |

6-methyl-5-(trifluoromethyl)pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2/c1-4-5(8(9,10)11)2-3-6(12-4)7(13)14/h2-3H,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEYCHOMDGFGJME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)C(=O)O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50739111 |

Source

|

| Record name | 6-Methyl-5-(trifluoromethyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50739111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

855916-28-8 |

Source

|

| Record name | 6-Methyl-5-(trifluoromethyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50739111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxamide](/img/structure/B6598304.png)

amine](/img/structure/B6598319.png)

![3-chloro-2-(3-chloro-4-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole](/img/structure/B6598320.png)

![methyl 4-chloro-5-cyanothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B6598371.png)

![methyl 3-({[(tert-butoxy)carbonyl]amino}methyl)thiophene-2-carboxylate](/img/structure/B6598387.png)